![molecular formula C13H14N2O B2742611 2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine CAS No. 2201819-27-2](/img/structure/B2742611.png)
2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine is an organic compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agrochemicals, and materials science
Mechanism of Action
Target of Action
Related compounds have been found to interact with various targets such as the pi3k/akt/mtor signaling pathway , and the FLT3-ITD and BCR-ABL pathways .
Mode of Action
It’s known that related compounds can inhibit the phosphorylation of akt and s6 proteins, thereby regulating the pi3k/akt/mtor signaling pathway .
Biochemical Pathways
Related compounds have been found to affect the pi3k/akt/mtor signaling pathway , which plays a critical role in controlling tumor growth, proliferation, and apoptosis.
Pharmacokinetics
The pharmacokinetic profiles of similar compounds have been evaluated .
Result of Action
Related compounds have shown remarkable antiproliferative activities against certain cancer cells .
Action Environment
It’s known that the stability of related compounds, such as organoboranes, can be affected by air and moisture .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine are not fully understood at this time. The compound’s interactions with enzymes, proteins, and other biomolecules have not been extensively studied. It is known that pyridine derivatives can serve as pharmacophores for many molecules with significant biological and therapeutic value .
Cellular Effects
The specific effects of this compound on various types of cells and cellular processes are currently unknown. Pyridine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well understood. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine typically involves the reaction of 2-methyl-6-hydroxypyridine with 3-bromopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
2-Methyl-6-hydroxypyridine+3-BromopyridineK2CO3,DMF,Δthis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C)
Substitution: Amines, Thiols, Potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Reduced pyridine derivatives
Substitution: Substituted pyridine derivatives
Scientific Research Applications
2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: A simpler pyridine derivative with similar structural features but lacking the ethoxy and pyridin-3-yl groups.
3-Ethoxypyridine: Contains the ethoxy group but lacks the methyl and pyridin-3-yl groups.
6-Methyl-2-pyridinol: Similar to 2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine but with a hydroxyl group instead of the ethoxy group.
Uniqueness
This compound is unique due to the presence of both the ethoxy and pyridin-3-yl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-methyl-6-(1-pyridin-3-ylethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-5-3-7-13(15-10)16-11(2)12-6-4-8-14-9-12/h3-9,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZHUGXYBMQDDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC(C)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
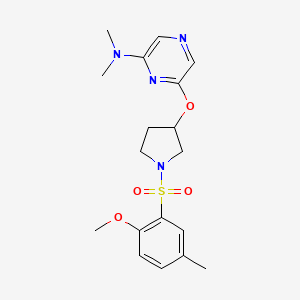
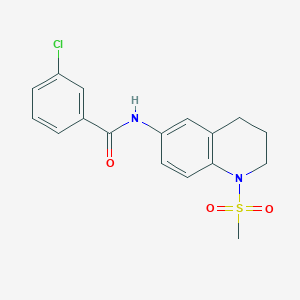
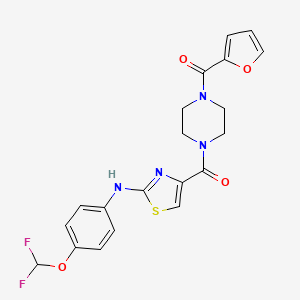
![ethyl 4-[[(E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzoate](/img/structure/B2742532.png)
![N-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2742536.png)

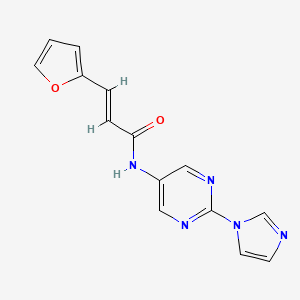
![3,3-Dimethyl-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]butan-1-one](/img/structure/B2742541.png)
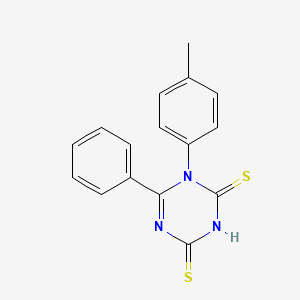


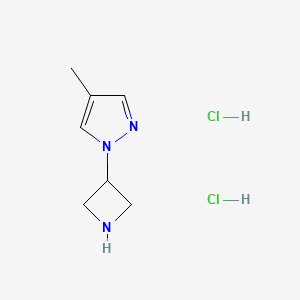
![3-{5-[(E)-3-anilino-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide](/img/structure/B2742550.png)

